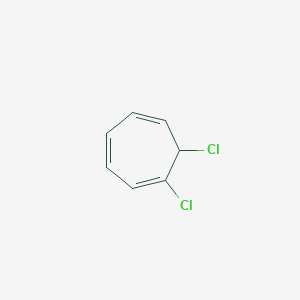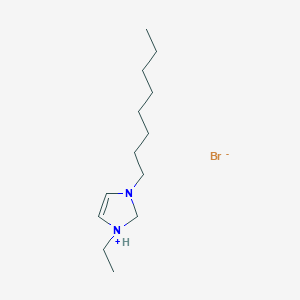![molecular formula C13H8F3NO4 B14587613 2-Nitro-5-[3-(trifluoromethyl)phenoxy]phenol CAS No. 61148-02-5](/img/structure/B14587613.png)
2-Nitro-5-[3-(trifluoromethyl)phenoxy]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitro-5-[3-(trifluoromethyl)phenoxy]phenol is an organic compound characterized by the presence of nitro, phenoxy, and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-5-[3-(trifluoromethyl)phenoxy]phenol typically involves the nucleophilic aromatic substitution reaction. One common method involves the reaction of 2-nitrophenol with 3-(trifluoromethyl)phenol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
2-Nitro-5-[3-(trifluoromethyl)phenoxy]phenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Bases: Sodium hydride, potassium carbonate.
Solvents: Dimethylformamide (DMF), dichloromethane.
Major Products
Reduction: 2-Amino-5-[3-(trifluoromethyl)phenoxy]phenol.
Oxidation: Quinone derivatives.
Substitution: Various esters and ethers.
Wissenschaftliche Forschungsanwendungen
2-Nitro-5-[3-(trifluoromethyl)phenoxy]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-tumor effects.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 2-Nitro-5-[3-(trifluoromethyl)phenoxy]phenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Nitro-4-(trifluoromethyl)phenol
- 4-Nitro-3-(trifluoromethyl)phenol
- Phenol, 2-(trifluoromethyl)-
Uniqueness
2-Nitro-5-[3-(trifluoromethyl)phenoxy]phenol is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
61148-02-5 |
|---|---|
Molekularformel |
C13H8F3NO4 |
Molekulargewicht |
299.20 g/mol |
IUPAC-Name |
2-nitro-5-[3-(trifluoromethyl)phenoxy]phenol |
InChI |
InChI=1S/C13H8F3NO4/c14-13(15,16)8-2-1-3-9(6-8)21-10-4-5-11(17(19)20)12(18)7-10/h1-7,18H |
InChI-Schlüssel |
CZLLKYAAXNYGSE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Oxazole, 2-[4-[2-(4-nitrophenyl)ethenyl]phenyl]-5-phenyl-](/img/structure/B14587532.png)
![2-(Morpholin-4-yl)-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol](/img/structure/B14587534.png)

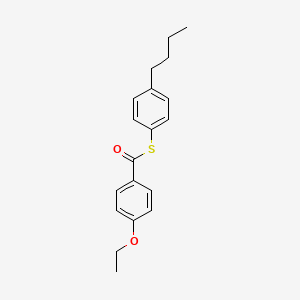
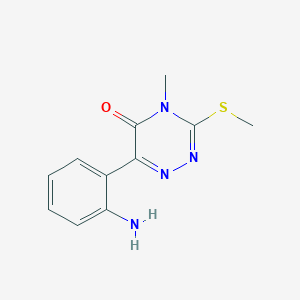
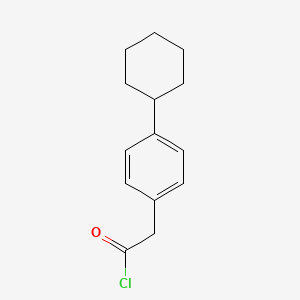

![N-[Di(propan-2-yl)carbamoyl]-2-phenylethene-1-sulfonamide](/img/structure/B14587571.png)
